Technical Guide: 5-Azaspiro[3.5]nonan-6-one as a Spirocyclic Scaffold
Technical Guide: 5-Azaspiro[3.5]nonan-6-one as a Spirocyclic Scaffold
The following technical guide details the structural attributes, synthetic pathways, and medicinal chemistry applications of 5-Azaspiro[3.5]nonan-6-one .
Executive Summary
5-Azaspiro[3.5]nonan-6-one is a bicyclic lactam scaffold characterized by a cyclobutane ring spiro-fused to a piperidin-2-one (δ-lactam) core.[1] In the context of modern drug discovery, this scaffold serves as a critical tool for "escaping flatland"—increasing the fraction of sp³-hybridized carbons (
Unlike its isomer 7-azaspiro[3.5]nonane (found in Bcl-2 inhibitors like Sonrotoclax), the 5-azaspiro series places the nitrogen atom directly adjacent to the quaternary spiro center. This unique topology creates a sterically constrained environment around the nitrogen, modulating basicity and metabolic susceptibility, making it a valuable peptidomimetic template.
Structural & Physicochemical Analysis
Nomenclature and Topology
The IUPAC numbering for spiro[3.5]nonane initiates at the smaller ring (positions 1–3), crosses the spiro-carbon (4), and proceeds around the larger ring (5–9).
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5-Azaspiro: Nitrogen is located at position 5 (directly attached to the spiro carbon C4).
-
6-One: A carbonyl group is located at position 6 (adjacent to the nitrogen).
This configuration defines the molecule as a
Physicochemical Profile
The spirocyclic fusion imparts specific properties distinct from linear alkyl chains or flat aromatics.
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Formula | Low MW fragment (139.19 Da) | |
| Geometry | Orthogonal | The cyclobutane ring lies perpendicular to the mean plane of the piperidinone chair. |
| Lipophilicity (cLogP) | ~0.3 to 0.7 | Lower than equivalent gem-dimethyl analogs; improves water solubility. |
| Metabolic Stability | High | The quaternary center at C4 blocks |
| Basicity (Amine form) | Attenuated | In the reduced amine (5-azaspiro[3.5]nonane), steric bulk at C4 lowers |
Vector Analysis
The scaffold provides defined exit vectors. Substituents on the cyclobutane ring (positions 1–3) project into a distinct quadrant of space compared to substituents on the lactam ring (positions 7–9), allowing for precise probing of hydrophobic pockets in enzymes such as kinases or proteases.
Synthetic Methodologies
The synthesis of 5-azaspiro[3.5]nonan-6-one is non-trivial due to the formation of the quaternary center. The most robust and self-validating protocol involves the Schmidt Rearrangement of the corresponding spiro-ketone. This method leverages the migratory aptitude of the quaternary carbon to install the nitrogen regiospecifically.
Primary Route: Schmidt Rearrangement
This protocol converts spiro[3.4]octan-5-one into the target lactam.
Step-by-Step Protocol
Precursor Synthesis (Spiro[3.4]octan-5-one):
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Alkylation: React cyclobutanecarbonitrile with 1-bromo-3-chloropropane using a strong base (LiHMDS or NaH) to form 1-(3-chloropropyl)cyclobutanecarbonitrile.
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Cyclization: Treat with alkyllithium (e.g., PhLi) to induce intramolecular cyclization to the imine, followed by acidic hydrolysis to yield spiro[3.4]octan-5-one .
Core Transformation (Schmidt Reaction):
-
Reagents: Sodium azide (
), Methanesulfonic acid ( ) or Polyphosphoric acid (PPA). -
Conditions: Dissolve spiro[3.4]octan-5-one in
(if using Lewis acid) or neat PPA. Add portion-wise at 0°C to control exotherm. -
Mechanism: The azide adds to the protonated ketone.[2] The resulting intermediate undergoes rearrangement.[2]
-
Critical Mechanistic Insight: Migration of the more substituted carbon (the spiro C4) is electronically favored over the methylene group. This selective migration places the nitrogen next to the spiro center, yielding 5-azaspiro[3.5]nonan-6-one rather than the 6-aza isomer.
-
-
Workup: Quench with ice water. Neutralize with NaOH. Extract with EtOAc.[3]
-
Validation:
NMR will show the quaternary carbon signal shifting significantly due to the adjacent nitrogen (deshielding effect).
Visualization of Synthesis Logic
Figure 1: Synthetic pathway utilizing the Schmidt Rearrangement.[2][4] The migration of the quaternary center dictates the regiochemistry of the final lactam.
Medicinal Chemistry Applications
Conformational Restriction (Peptidomimetics)
The 5-azaspiro[3.5]nonan-6-one scaffold acts as a constrained mimic of the Pro-Gly or Pro-Ala dipeptide turn.
-
Phi (
) Angle Constraint: The spiro-fusion locks the torsion angle around the bond. -
Utility: This is particularly useful in designing inhibitors for proteases (e.g., serine proteases) where the enzyme recognizes a specific turn conformation.
Bioisosteric Replacement
This scaffold serves as a bioisostere for:
-
Gem-dimethyl piperidinones: The cyclobutane ring provides bulk similar to a gem-dimethyl group but with different orbital vectors and lipophilicity.
-
Cyclohexanones: Introducing the nitrogen (lactam) adds polarity and hydrogen bond accepting capability (carbonyl) and donating capability (NH), improving solubility.
Metabolic Stability Enhancement
In many lead optimization campaigns, piperidine rings are susceptible to oxidative metabolism at the
-
Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen from the carbon adjacent to the nitrogen.
-
Solution: In 5-azaspiro[3.5]nonan-6-one (and its reduced amine form), one
-position is a quaternary spiro center (C4), which has no abstractable hydrogens. This effectively blocks metabolism at that site, potentially doubling the half-life ( ) of the molecule compared to a standard piperidine.
SAR Logic Flow
The following diagram illustrates how to utilize this scaffold in a Structure-Activity Relationship (SAR) campaign.
Figure 2: SAR optimization vectors available on the scaffold. The orthogonal vectors (A and B) allow for simultaneous probing of distinct binding pockets.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidines." Angewandte Chemie International Edition.
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Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
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Smith, P. A. S. (1948). "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.
-
Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery.
